molecular formula C10H12N2O2S B12109429 1h-Indol-6-amine,4-(ethylsulfonyl)-

1h-Indol-6-amine,4-(ethylsulfonyl)-

Cat. No.: B12109429
M. Wt: 224.28 g/mol
InChI Key: UYCSGXKBNZAILW-UHFFFAOYSA-N
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Description

1h-Indol-6-amine,4-(ethylsulfonyl)- is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 1h-Indol-6-amine,4-(ethylsulfonyl)-, often involves the Fischer indole synthesis. This method uses arylhydrazones and ketones under acidic conditions to form the indole ring . Another common method is the Bischler indole synthesis, which involves the cyclization of ortho-substituted anilines . The Hemetsberger reaction is also used for the regiospecific synthesis of 4- or 6-substituted indoles from ortho- or para-substituted benzaldehydes .

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

1h-Indol-6-amine,4-(ethylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, which have significant biological and pharmacological activities .

Mechanism of Action

The mechanism of action of 1h-Indol-6-amine,4-(ethylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Similar Compounds

  • 1h-Indol-6-amine,4-(methylsulfonyl)-
  • 1h-Indol-6-amine,4-(propylsulfonyl)-
  • 1h-Indol-6-amine,4-(butylsulfonyl)-

Uniqueness

1h-Indol-6-amine,4-(ethylsulfonyl)- is unique due to its specific ethylsulfonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

4-ethylsulfonyl-1H-indol-6-amine

InChI

InChI=1S/C10H12N2O2S/c1-2-15(13,14)10-6-7(11)5-9-8(10)3-4-12-9/h3-6,12H,2,11H2,1H3

InChI Key

UYCSGXKBNZAILW-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=CC2=C1C=CN2)N

Origin of Product

United States

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